molecular formula C27H40O8 B1681957 Antibiotic SL-2266 CAS No. 11076-17-8

Antibiotic SL-2266

Cat. No. B1681957
CAS RN: 11076-17-8
M. Wt: 492.6 g/mol
InChI Key: OGGVRVMISBQNMQ-YPBSLCSMSA-N
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Description

Antibiotic SL-2266, also known as Sordarin, is a unique tetracyclic diterpene antibiotic . It was isolated in 1969 from the fungus Sordaria araneosa by scientists at the Sandoz Co., in Switzerland .

Scientific Research Applications

In Vitro Antibacterial Properties

  • Broad and Potent Antibacterial Activity : AT-2266, a derivative of pyridonecarboxylic acid and an alternative name for SL-2266, exhibits broad and potent antibacterial activity. It is effective against a range of gram-positive bacteria (e.g., staphylococci, Bacillus subtilis) and gram-negative bacteria (e.g., Serratia marcescens, Pseudomonas aeruginosa, Haemophilus influenzae, Campylobacter jejuni) at very low concentrations. The antibacterial potency of AT-2266 surpasses that of pipemidic acid and nalidixic acid and is similar to norfloxacin. Notably, AT-2266 is effective against bacteria resistant to other antibiotics, highlighting its potential as a robust antibacterial agent (Nakamura et al., 1983).

Synergistic Action with Other Antibiotics

  • Enhancing Antibiotic Efficiency : Research has explored the synergistic action of sophorolipids (SLs), with antibiotics to enhance their effectiveness. For example, a combination of SL and tetracycline showed a significant increase in inhibitory effect on Staphylococcus aureus compared to tetracycline alone. This synergy suggests that SLs, potentially including SL-2266, can enhance the efficacy of existing antibiotics, offering a promising strategy in the fight against antibiotic-resistant bacteria (Joshi-Navare & Prabhune, 2013).

In Vivo Antibacterial Activity

  • Efficacy Against Drug-Resistant Strains : The in vivo studies of AT-2266 demonstrate its broad-spectrum antibacterial activity against both gram-positive and gram-negative microorganisms, including Pseudomonas aeruginosa. Its effectiveness against bacteria resistant to antibiotics like gentamicin and nalidixic acid positions AT-2266 as a valuable antibiotic for treating infections caused by multi-drug-resistant strains (Kouno et al., 1983).

Role in Treating Various Infections

  • Effectiveness in Treating Systemic Infections : AT-2266 has shown marked activity in treating a variety of infections in animal models, including systemic, pulmonary, dermal, or urinary tract infections. Its effectiveness is generally higher than other antibiotics like norfloxacin, pipemidic acid, and nalidixic acid. This evidence suggests the potential for AT-2266 to be a versatile treatment option for diverse bacterial infections (Nakamura et al., 1983).

Antibiotic Resistance and Environmental Concerns

  • Antibiotic Resistance and Environmental Impact : The widespread use and subsequent environmental release of antibiotics, including those like SL-2266, raise concerns about antibiotic resistance and ecological implications. The presence of antibiotics in the environment can lead to the development of resistant bacterial strains, posing significant challenges for public health and environmental sustainability (Kemper, 2008).

properties

IUPAC Name

(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGVRVMISBQNMQ-YPBSLCSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911847
Record name 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sordarin

CAS RN

11076-17-8
Record name Sordarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11076-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sordarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Chaichanan, S Wiyakrutta… - Brazilian Journal of …, 2014 - SciELO Brasil
To optimize the medium for high zofimarin production, sucrose maltose, glucose, tryptone and peptone were used in an orthogonal array design experiment, where the highest value of …
Number of citations: 25 www.scielo.br
H Liang - Beilstein journal of organic chemistry, 2008 - beilstein-journals.org
The sordarin family of compounds, characterized by a unique tetracyclic diterpene core including a norbornene system, inhibits protein synthesis in fungi by stabilizing the ribosome/EF2 …
Number of citations: 72 www.beilstein-journals.org
MF Vicente, A Basilio, A Cabello, F Peláez - Clinical microbiology and …, 2003 - Elsevier
The vast number and variety of chemotherapeutic agents isolated from microbial natural products and used to treat bacterial infections have greatly contributed to the improvement of …
Number of citations: 273 www.sciencedirect.com
F Pela - Handbook of industrial mycology, 2004 - taylorfrancis.com
Fungal metabolites have had an extraordinary impact on the quality of human life during the 20th century. Antibiotics, antifungals, immunosuppressants, and cholesterol-lowering …
Number of citations: 96 www.taylorfrancis.com
K Dutt - High Value Fermentation Products: Human Health, 2019 - Wiley Online Library
In the era of antibiotics, antifungal drugs have gained prominence due to the invasive fungal infections affecting millions globally. These drugs are created either to be fungistatic or …
Number of citations: 4 onlinelibrary.wiley.com
Y Wu, C Dockendorff - The Journal of Organic Chemistry, 2019 - ACS Publications
A new series of simplified azasordarin analogs was synthesized using as key steps a Diels–Alder reaction to generate a highly substituted bicyclo[2.2.1]heptane core, followed by a …
Number of citations: 7 pubs.acs.org
F Vicente, F Reyes, O Genilloud - Fungi Applications and …, 2016 - books.google.com
Natural products are composed of a reservoir of privileged chemical scaffolds which have been naturally selected by microbes to specifically interact with a diversity of biological targets …
Number of citations: 6 www.google.com
C Gimenez, R Cabrera, M Reina… - Current Organic …, 2007 - ingentaconnect.com
Endophytes (fungal and bacterial organisms) have attracted great interest over the past few years because their presence benefits the host plant (development and defence) and they …
Number of citations: 193 www.ingentaconnect.com
Y Wu - 2019 - epublications.marquette.edu
Invasive fungal infection is a life-threatening illness that causes high mortality, and is especially common among patients with compromised immune systems. However, currently there …
Number of citations: 0 epublications.marquette.edu
M Manjunath, S Skariyachan - Current Topics in Medicinal …, 2018 - ingentaconnect.com
Cryptococcosis is one of the major invasive fungal infections distributed worldwide with high mortality rate. C. neoformans and C. gattii are the major organisms that cause various types …
Number of citations: 2 www.ingentaconnect.com

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